

A Technical Guide to the F8 Compound: Discovery, Mechanism, and Experimental Protocols

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Compound of Interest

Compound Name: F8-S40

Cat. No.: B15564297

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Disclaimer: This technical guide focuses on the thiophene derivative designated as F8. No public domain information could be found for a compound with the specific identifier "**F8-S40**". It is presumed that "**F8-S40**" may be an internal, alternative, or erroneous designation for the F8 compound, a novel anti-cancer agent.

This document provides a comprehensive overview of the discovery, history, mechanism of action, and experimental data associated with the F8 compound for researchers, scientists, and drug development professionals.

Discovery and History

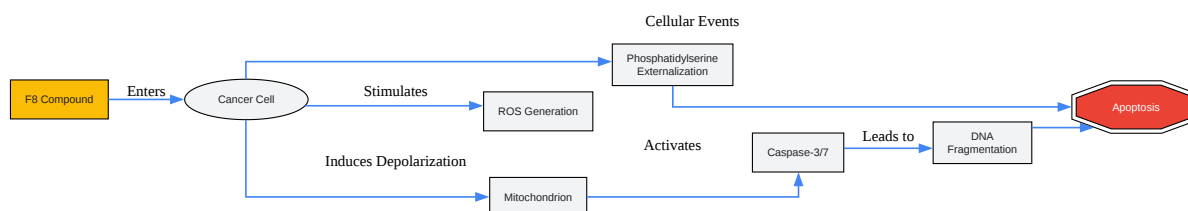
The F8 compound, a novel thiophene derivative, was identified as a promising anti-cancer agent through a High-Throughput Screening (HTS) assay.^{[1][2][3]} The screening was conducted on the ChemBridge DIVERSet Library to assess the cytotoxic effects of its compounds on a lymphoma cell line.^{[1][2]} F8, chemically identified as methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate, emerged from this screening as a potent inducer of cell death in various cancer cell lines.

Subsequent research has focused on elucidating its mechanism of action and evaluating its efficacy in a range of cancer types, including lymphoma, leukemia, breast adenocarcinoma, pancreatic carcinoma, and malignant melanoma.

Mechanism of Action

The F8 compound exerts its cytotoxic effects on cancer cells by inducing the intrinsic apoptotic pathway. This programmed cell death is initiated through a series of cellular events, including:

- **Mitochondrial Membrane Depolarization:** F8 triggers a decrease in the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade.
- **Caspase-3/7 Activation:** The depolarization of the mitochondrial membrane leads to the activation of executioner caspases, specifically caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.
- **Phosphatidylserine Externalization:** A hallmark of early apoptosis, F8 induces the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane.
- **Reactive Oxygen Species (ROS) Generation:** The compound has been shown to stimulate the production of reactive oxygen species within the cancer cells, contributing to cellular stress and apoptosis.
- **DNA Fragmentation:** Treatment with F8 leads to the fragmentation of DNA, a characteristic feature of late-stage apoptosis.



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Caption: Signaling pathway of the F8 compound inducing apoptosis.

Quantitative Data

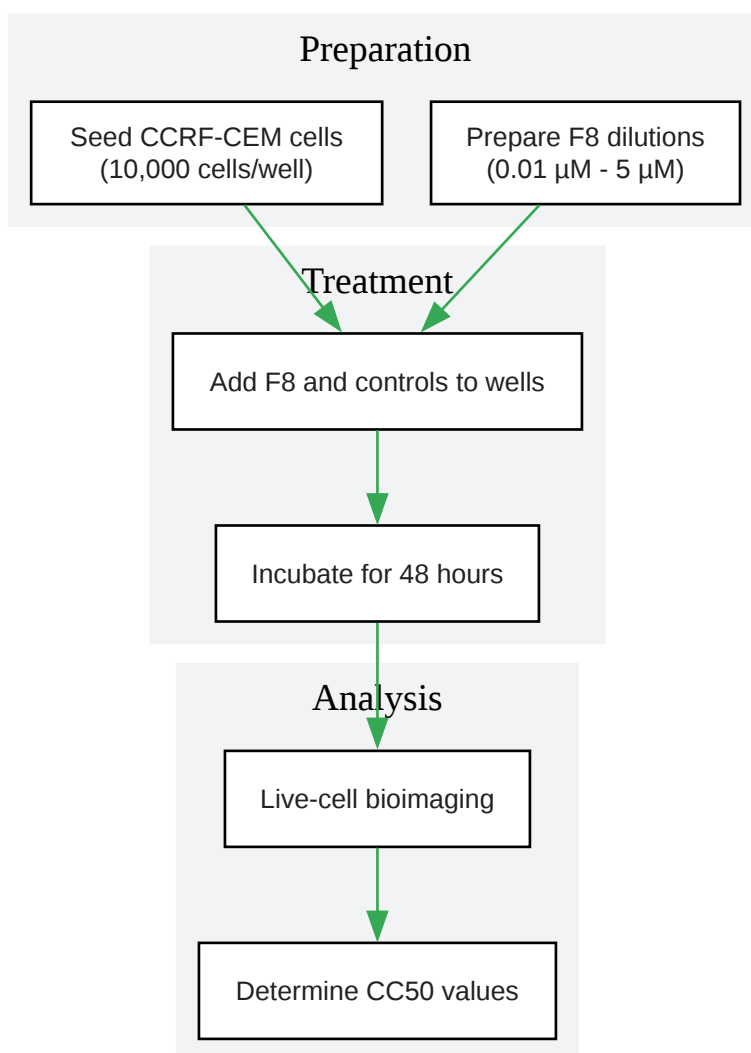
The cytotoxic activity of the F8 compound has been evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values demonstrate its potency in the nanomolar to low micromolar range.

Cell Line	Cancer Type	CC50 (μM)
CCRF-CEM	Lymphoma	0.805 - 3.05
JURKAT	Leukemia	Not Specified
HL-60	Leukemia	Not Specified
MDA-MB-231	Breast Adenocarcinoma	Not Specified
PANC-1	Pancreatic Carcinoma	Not Specified
A375	Malignant Melanoma	Not Specified
Data represents a range of reported values.		

Experimental Protocols

This protocol is used to determine the cytotoxic concentration of the F8 compound.

- **Cell Seeding:** CCRF-CEM cells are seeded in a 96-well plate at a density of 10,000 cells per well in 100 μl of tissue culture medium.
- **Compound Treatment:** The cells are treated with a gradient of F8 concentrations (ranging from 0.01 μM to 5 μM) for 48 hours. Control wells include a solvent control (1% DMSO), a positive control (1 mM hydrogen peroxide), and untreated cells.
- **Imaging and Analysis:** Live-cell bioimaging is used to assess cell viability and determine the CC50 values.



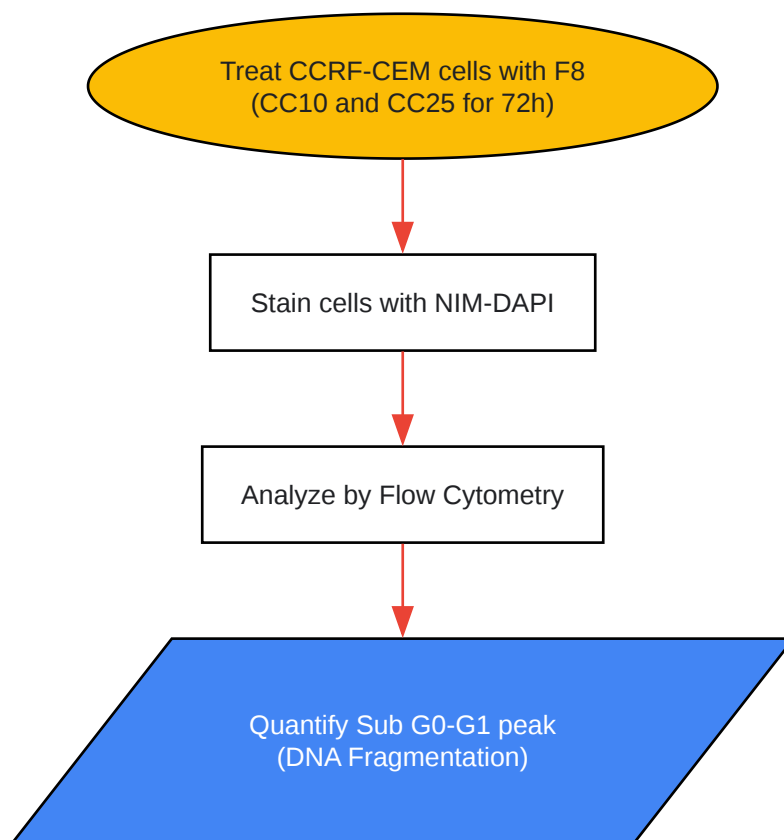
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Caption: Workflow for the DNS live-cell bioimaging cytotoxicity assay.

This protocol is used to quantify apoptosis by measuring DNA fragmentation.

- Cell Treatment: CCRF-CEM cells are exposed to the CC10 and CC25 concentrations of F8 (0.57 μ M and 1.44 μ M, respectively) for 72 hours.
- Staining: The cells are stained with NIM-DAPI, a fluorescent dye that binds to DNA.
- Flow Cytometry: The DNA content of each cell is quantified using a flow cytometer.

- Analysis: DNA fragmentation is identified by the presence of a Sub G0-G1 peak in the flow cytometry histogram, which represents cells with less DNA content due to fragmentation.



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Caption: Workflow for the DNA fragmentation assay using flow cytometry.

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References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 2. [PDF] Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | Semantic Scholar [semanticscholar.org]

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